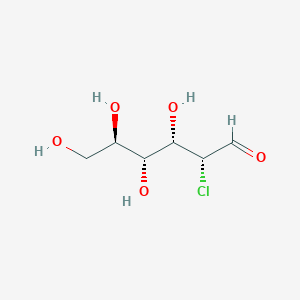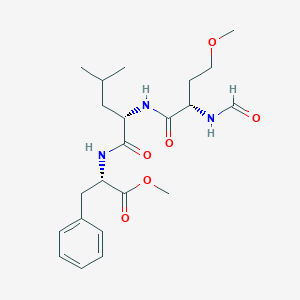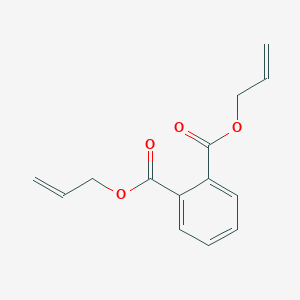
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is a chemical compound derived from colchicine, a well-known alkaloid. Colchicine is primarily extracted from plants like Colchicum autumnale and has been used in medicine for its anti-inflammatory properties. The modification to this compound involves the removal of an acetyl group and the addition of a trifluoroacetate group, which may alter its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate typically involves several steps:
Deacetylation: Removal of the acetyl group from colchicine to obtain N-Deacetyl Colchiceine.
Trifluoroacetylation: Introduction of the trifluoroacetate group to the deacetylated compound.
The reaction conditions for these steps may include the use of specific catalysts, solvents, and temperature control to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may change its chemical properties.
Substitution: Replacement of functional groups, which can modify its reactivity and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate may have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a synthetic intermediate.
Biology: Investigating its effects on cellular processes and potential as a research tool.
Medicine: Exploring its therapeutic potential, particularly in anti-inflammatory and anticancer research.
作用机制
The mechanism of action of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate would likely involve interactions with specific molecular targets, such as tubulin, similar to colchicine. It may disrupt microtubule formation, leading to effects on cell division and inflammation pathways.
相似化合物的比较
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetyl Colchiceine: A deacetylated derivative with potentially different biological activity.
Trifluoroacetylated Compounds: Other compounds with trifluoroacetate groups, which may have unique chemical and biological properties.
Uniqueness
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is unique due to the combination of deacetylation and trifluoroacetylation, which may confer distinct chemical reactivity and biological effects compared to its parent compound and other derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
IUPAC Name |
2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXFPMJSKAABTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348314 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102491-70-3 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

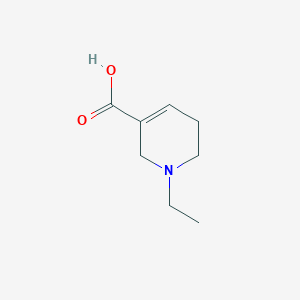
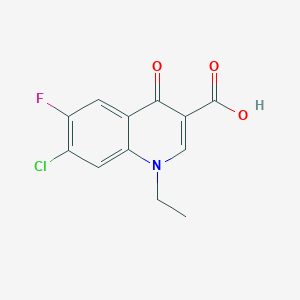
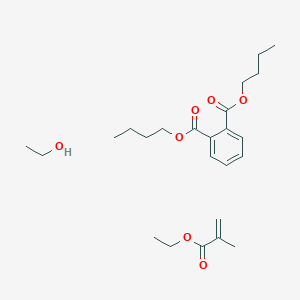
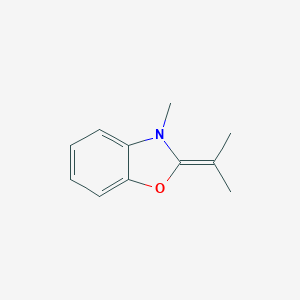
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)

